molecular formula C11H14O B14365929 [(1-Methylcyclobutyl)oxy]benzene CAS No. 91876-29-8

[(1-Methylcyclobutyl)oxy]benzene

Cat. No.: B14365929
CAS No.: 91876-29-8
M. Wt: 162.23 g/mol
InChI Key: OMZDFCBVVIRJFH-UHFFFAOYSA-N
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Description

[(1-Methylcyclobutyl)oxy]benzene is an organic compound featuring a benzene ring substituted with a (1-methylcyclobutyl)oxy group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylcyclobutyl)oxy]benzene typically involves the reaction of phenol with 1-methylcyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in the 1-methylcyclobutyl bromide, displacing the bromide ion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a similar nucleophilic substitution reaction, but with optimized conditions for higher yield and purity. This may involve the use of phase-transfer catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylcyclobutyl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols

    Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes, alkylbenzenes, acylbenzenes

Scientific Research Applications

[(1-Methylcyclobutyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methylcyclobutyl)oxy]benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π stacking interactions, while the (1-methylcyclobutyl)oxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler aromatic compound with a hydroxyl group.

    Anisole: Benzene with a methoxy group.

    Cyclohexylbenzene: Benzene with a cyclohexyl group.

Uniqueness

[(1-Methylcyclobutyl)oxy]benzene is unique due to the presence of the (1-methylcyclobutyl)oxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.

Properties

CAS No.

91876-29-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1-methylcyclobutyl)oxybenzene

InChI

InChI=1S/C11H14O/c1-11(8-5-9-11)12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

OMZDFCBVVIRJFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)OC2=CC=CC=C2

Origin of Product

United States

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